(R)-2-Chloro-1-(3-chlorophenyl)ethanol

Biocatalysis Asymmetric synthesis Pharmaceutical intermediates

Researchers procuring racemic 2-chloro-1-(3-chlorophenyl)ethanol face costly chiral resolution. (R)-2-Chloro-1-(3-chlorophenyl)ethanol (CAS 142763-10-8) is the pre-defined (R)-enantiomer that eliminates this step. - Direct precursor to (R)-3-chlorostyrene oxide for β3-AR agonists (AJ-9677, CL 316,243) - Required (R)-configuration for benzimidazolyl pyridinone IGF kinase inhibitors - Validated substrate for KRED biocatalyst development - ≥95% purity, consistent enantiomeric excess

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 142763-10-8
Cat. No. B123324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Chloro-1-(3-chlorophenyl)ethanol
CAS142763-10-8
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(CCl)O
InChIInChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1
InChIKeyLBSKQOSGSUKVDG-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Chloro-1-(3-chlorophenyl)ethanol Overview


(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral α-chloroalcohol that serves as a critical pharmaceutical intermediate in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists, including the potent and selective agonist AJ-9677 [1], and benzimidazolyl pyridinones as IGF kinase inhibitors . The compound possesses a single stereocenter with a defined (R)-configuration, a molecular formula of C₈H₈Cl₂O, a molecular weight of 191.06 g/mol, and predicted physicochemical properties including a boiling point of approximately 285 °C and a density of 1.328 g/cm³ .

Stereochemically defined (R)-enantiomer for chiral control in drug synthesis
Key chiral intermediate for β3-AR agonists and IGF kinase inhibitor programs
Reported scalable biocatalytic access with high enantiomeric excess and yield

Stereochemical and Synthetic Imperatives


The stereochemical identity of (R)-2-chloro-1-(3-chlorophenyl)ethanol is not an interchangeable variable; its specific (R)-configuration is a fundamental requirement for downstream pharmaceutical activity, as it is the direct precursor to (R)-3-chlorostyrene oxide, the key chiral intermediate for several β3-adrenergic receptor agonists [1]. The enantiomeric counterpart, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has a distinct application profile, having been identified as a required intermediate in an anticancer drug development program [2]. Furthermore, the procurement of the racemate or alternative chloroalcohols introduces costly and inefficient chiral resolution steps that are not required when using the pre-defined (R)-enantiomer. The following evidence demonstrates that the (R)-enantiomer is a specific, high-value reagent with a unique combination of high-yielding, industrially scalable synthetic protocols that are not equally applicable to its close structural or stereochemical analogs.

(R)-enantiomer vs (S)-enantiomer
Non-interchangeable application profiles. (R) is the precursor for β3-AR agonists; (S) is cited in anticancer programs. Direct substitution may not transfer required stereochemical outcomes.
(R)-enantiomer vs racemate
Racemate introduces costly resolution burden. Procurement of the racemic mixture necessitates additional chiral separation steps with limited yield, unlike the defined (R)-enantiomer.
Alternative α-chloroalcohols
Substrate specificity and enzyme selectivity may differ. Synthetic protocols optimized for this specific chlorophenyl ethanol may not reproduce yields or ee when applied to structurally distinct analogs.

Procurement Evidence


Candida ontarioensis Whole-Cell Reduction

A whole-cell biocatalytic system using permeabilized Candida ontarioensis achieves a near-absolute stereoselectivity and high yield for the target (R)-enantiomer. Under optimized conditions, this system delivers a product with 99.9% enantiomeric excess (ee) and a 97.5% yield at a substrate concentration of 30 g/L within 24 hours [1]. This represents a greater than 2-fold increase in enzyme activity and a 3-fold reduction in reaction time compared to the non-permeabilized cell system, which required 72 hours to achieve 99.0% yield at only 10 g/L substrate [1]. In contrast, a kinetic resolution approach using Lipozyme TL IM produced the (R)-enantiomer with only 40% ee in 40% yield [2], and chemical asymmetric reduction methods generally yield lower ee values and are less environmentally sustainable [3]. This biocatalytic method is a scalable, 'green' alternative for the industrial procurement of high-purity (R)-2-chloro-1-(3-chlorophenyl)ethanol.

C. ontarioensis reduction
Head-to-head
99.9% ee, 97.5% yield (30 g/L, 24 h)
vs non-permeabilized: 99.9% ee, 99% yield (10 g/L, 72 h); vs Lipozyme TL IM: 40% ee, 40% yield
Supports enantiomeric purity and scalable procurement context.
Reported >2× activity increase, 3× time reduction; method-specific review needed.
Biocatalysis Asymmetric synthesis Pharmaceutical intermediates

E. coli PAR Biotransformation

A highly efficient whole-cell biotransformation using recombinant Escherichia coli co-expressing phenylacetaldehyde reductase (PAR) enables the production of (R)-2-chloro-1-(3-chlorophenyl)ethanol with a high product titer and yield. This system achieves a product concentration of 28 mg·mL⁻¹ with >86% yield and an enantiomeric purity of >98% ee [1]. The same engineered system also produced other chiral intermediates, but the yield for the target (R)-alcohol is notable. Critically, this process features in situ cofactor (NADH) regeneration using 2-propanol, which eliminates the need for expensive exogenous cofactor addition, a key economic advantage over many alternative enzymatic or chemical methods [1]. The use of isolated ketoreductases, while offering high selectivity, often suffers from lower volumetric productivity and requires expensive cofactor recycling systems, making this recombinant whole-cell approach a more industrially viable option [2].

E. coli PAR biotransformation
Class-level inference
28 mg·mL⁻¹, >86% yield, >98% ee
In situ NADH regeneration with 2-propanol; class advantage vs isolated KREDs.
Reported high product titer supports process feasibility review.
Data to verify for exact volumetric productivity comparison.
Metabolic engineering Biotransformation Process development

Engineered Ketoreductase Toolbox

A commercial ketoreductase (KRED) toolbox was screened against a panel of six α-chloroketones, including 2-chloro-1-(3′-chlorophenyl)ethanone, the direct precursor to the target compound. This screening identified multiple KRED enzymes that are highly active and enantioselective for the reduction of this specific ketone, enabling the preparative-scale synthesis of both (R)- and (S)-2-chloro-1-(3-chlorophenyl)ethanol with high enantiomeric purity [1]. While the exact ee and yield for this specific substrate are not explicitly stated in the abstract, the study demonstrates that isolated ketoreductases can be applied as standard chemical reagents to minimize undesirable enantiomer formation, a common problem in whole-cell systems [1]. This contrasts with less selective chemical catalysts and provides a 'green' alternative to traditional resolution methods, which are inherently limited to a maximum 50% yield and produce unwanted waste streams [1].

KRED toolbox screening
Class-level inference
Multiple KREDs active and enantioselective for target ketone
Specific ee/yield not reported; qualitative green chemistry advantage over resolution.
Supports enzyme-based sourcing context; requires specification review.
Source review needed for preparative-scale enantiomeric outcome.
Directed evolution Enzyme engineering Green chemistry

Validated Applications


β3-Adrenoceptor Agonist Synthesis

The primary and most established application of (R)-2-chloro-1-(3-chlorophenyl)ethanol is as a key chiral intermediate for the synthesis of potent and selective β3-adrenergic receptor (β3-AR) agonists . It is the direct precursor to (R)-3-chlorostyrene oxide, which is then used to construct the complex phenethanolamine core of drug candidates like AJ-9677 and CL 316,243 [6]. The high enantiomeric purity (≥98% ee) achievable through the described biocatalytic methods [3] is non-negotiable for ensuring the stereochemical integrity of the final pharmaceutical agent. Procurement of this compound is essential for any medicinal chemistry program targeting the β3-AR pathway.

IGF Kinase Inhibitor Synthesis

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a specified reagent used in the preparation of benzimidazolyl pyridinones, a class of compounds under investigation as insulin-like growth factor (IGF) kinase inhibitors for potential oncology applications . The defined (R)-stereochemistry of the alcohol is critical for the synthesis of these chiral inhibitors. Notably, its enantiomer, (S)-2-chloro-1-(3-chlorophenyl)ethanol, has been cited for use in the same chemical class [6], underscoring the non-interchangeable and specific nature of each enantiomer in pharmaceutical research.

Biocatalysis and Green Chemistry Process Development

This compound is a validated benchmark substrate for the development and characterization of novel ketoreductases (KREDs) and whole-cell biocatalysts for asymmetric synthesis . Research groups and industrial process development teams utilize this α-chloroalcohol to assess enzyme enantioselectivity, substrate tolerance, and process scalability [6]. Its procurement is therefore not only for drug synthesis but also for advancing the field of industrial biocatalysis, where it serves as a model system for developing more efficient and environmentally friendly manufacturing processes for chiral alcohols.

Stereochemical Resolution Method Development

The racemic mixture of 2-chloro-1-(3-chlorophenyl)ethanol, along with its individual (R)- and (S)-enantiomers, serves as a relevant model for developing and comparing new methods of chiral separation and kinetic resolution. Research has demonstrated that classical enzymatic kinetic resolution of this substrate with Lipozyme TL IM yields the (R)-enantiomer with only 40% ee and 40% yield . This low efficiency highlights the need for improved methods and establishes a clear performance baseline against which new catalytic systems, like the highly efficient C. ontarioensis whole-cell system [6], can be quantitatively compared. The target compound is therefore a key tool for quantifying the advancement of enantioselective technology.

Application
Selection Property
Validation Focus
β3-AR Agonist Precursor Synthesis
Enantiomeric purity and stereochemical integrity
Chiral HPLC or ee confirmation; chiral epoxide conversion feasibility
IGF Kinase Inhibitor Intermediate
Defined (R)-configuration for chiral inhibitor synthesis
Enantiomer-specific reactivity; distinguish from (S)-enantiomer applications
Biocatalysis & Green Chemistry Process R&D
Benchmark substrate for ketoreductase/whole-cell screening
Enzyme enantioselectivity, substrate tolerance, scalability under reported conditions
Chiral Resolution Method Development
Model substrate for kinetic resolution comparison
Performance baseline (e.g., 40% ee, 40% yield with Lipozyme TL IM) for new catalysts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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